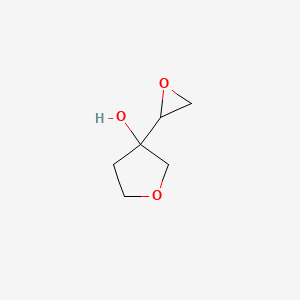

3-(Oxiran-2-yl)oxolan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

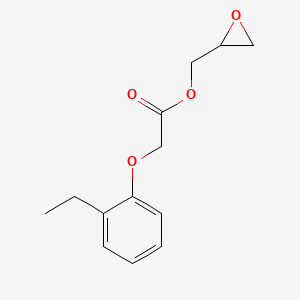

“3-(Oxiran-2-yl)oxolan-3-ol” is a chemical compound with the CAS Number: 2166870-78-4 . It has a molecular weight of 130.14 and its IUPAC name is 3-(oxiran-2-yl)tetrahydrofuran-3-ol .

Molecular Structure Analysis

The InChI code for “3-(Oxiran-2-yl)oxolan-3-ol” is 1S/C6H10O3/c7-6(5-3-9-5)1-2-8-4-6/h5,7H,1-4H2 . This indicates that the compound has a cyclic structure with an oxirane (epoxide) group and a hydroxyl group.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.科学的研究の応用

Synthesis of Vicinal Halocyanohydrins

“3-(Oxiran-2-yl)oxolan-3-ol” undergoes an acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins . These halocyanohydrins can further be transformed into α-halo ketones by elimination of HCN .

Production of Vicinal Fluorocyanohydrins

This compound can produce vicinal fluorocyanohydrins in excellent yields through the reaction with HF in the presence of pyridine in CH2Cl2 . The cyanohydrins could be further converted to 3-fluoro-2-oxoalkanoic acids in good yields after the oxidation with CrO3 under acidic conditions .

Preparation of 1-Cyanoalk-1-en1-yl Acetates

Reactions of “3-(Oxiran-2-yl)oxolan-3-ol” with Ac2O resulted in different products under acidic or basic conditions . Under the BF3·OEt2 catalysis, it participated in a nucleophilic ring opening with arylamines stereospecifically to give the corresponding 3-arylamino-2-hydroxyalkanenitriles in low to excellent yields depending on the nucleophilicity of the arylamines in EtOH under microwave irradiation .

Synthesis of Ionic Liquid Monomer

The synthesis of 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide was achieved in seven steps with an overall yield of 63% . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends .

Safety and Hazards

The compound has several hazard statements including H226, H301, H311, H315, H319, H331, H335 . These codes indicate that the compound is flammable, toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, toxic if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

特性

IUPAC Name |

3-(oxiran-2-yl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(5-3-9-5)1-2-8-4-6/h5,7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURHYISRNFUMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-yl)oxolan-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)

![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)

![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)